2-({1-[4-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline
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Description
2-({1-[4-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline is a useful research compound. Its molecular formula is C20H16F3N3O2 and its molecular weight is 387.362. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is a common scaffold in many biologically active compounds. Pyrrolidine derivatives have been reported to exhibit selectivity towards various biological targets .
Mode of Action
The pyrrolidine ring could contribute to the stereochemistry of the molecule, influencing its binding to target proteins .
Biochemical Pathways
Compounds containing a pyrrolidine ring have been reported to interact with various biochemical pathways, depending on their target selectivity .
Pharmacokinetics
For instance, the trifluoromethyl group could enhance the compound’s metabolic stability, while the pyrrolidine ring could influence its absorption and distribution .
Result of Action
The biological activity of a compound is typically a result of its interaction with its targets and its influence on associated biochemical pathways .
Properties
IUPAC Name |
(3-quinoxalin-2-yloxypyrrolidin-1-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)14-7-5-13(6-8-14)19(27)26-10-9-15(12-26)28-18-11-24-16-3-1-2-4-17(16)25-18/h1-8,11,15H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTHUOIEZRMIQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.